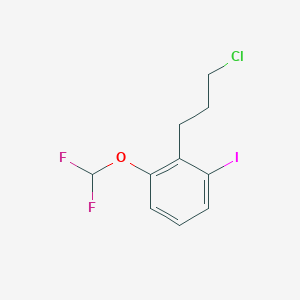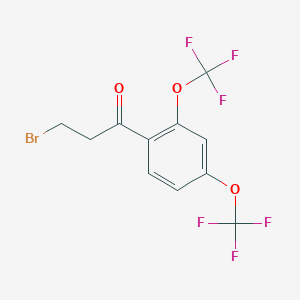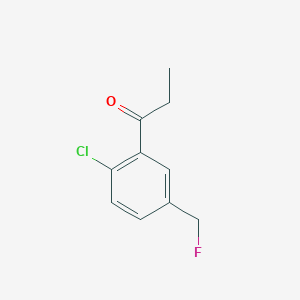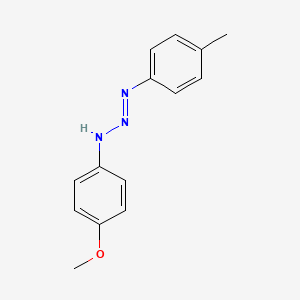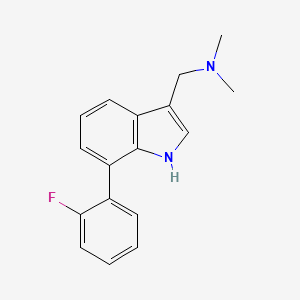
(S)-1-(Diphenylphosphino)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Diphenylphosphino)propan-2-amine is a chiral phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. The presence of both a phosphine group and an amine group in its structure allows for unique reactivity and coordination properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphino)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-propan-2-amine, which is then reacted with diphenylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine and facilitate the nucleophilic attack on the diphenylphosphine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-1-(Diphenylphosphino)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often involving the reduction of metal complexes.
Substitution: The amine group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while substitution reactions can produce a variety of substituted amines.
科学研究应用
(S)-1-(Diphenylphosphino)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用机制
The mechanism by which (S)-1-(Diphenylphosphino)propan-2-amine exerts its effects is primarily through its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The amine group can also participate in hydrogen bonding and other interactions, further influencing the reactivity and selectivity of the metal complex.
相似化合物的比较
Similar Compounds
®-1-(Diphenylphosphino)propan-2-amine: The enantiomer of (S)-1-(Diphenylphosphino)propan-2-amine, which has similar properties but different chiral selectivity.
Triphenylphosphine: A widely used phosphine ligand that lacks the amine group, resulting in different reactivity and coordination properties.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another common phosphine ligand with two phosphine groups, offering different coordination geometry and electronic properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a phosphine and an amine group. This combination allows for versatile coordination chemistry and makes it particularly valuable in asymmetric catalysis, where chiral selectivity is crucial.
属性
分子式 |
C15H19ClNP |
|---|---|
分子量 |
279.74 g/mol |
IUPAC 名称 |
(2S)-1-diphenylphosphanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H18NP.ClH/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13H,12,16H2,1H3;1H/t13-;/m0./s1 |
InChI 键 |
GCXWEOFAANPBBG-ZOWNYOTGSA-N |
手性 SMILES |
C[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
规范 SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
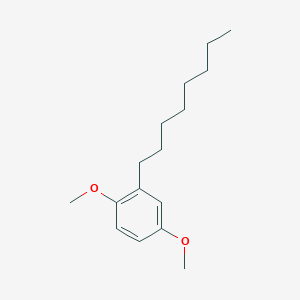
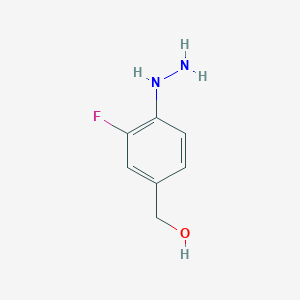
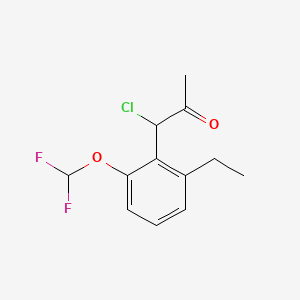

![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)

